2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

描述

IUPAC Nomenclature and Systematic Classification

The compound is systematically named 2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid according to IUPAC rules. This nomenclature reflects its core structural features:

- A propanoic acid backbone substituted at the β-carbon (position 3) with a 2-oxoindoline moiety.

- The indoline ring system (1,3-dihydroindole) fused to a ketone group at position 2.

Its Chemical Abstracts Service (CAS) registry number is 32999-55-6 , with additional synonyms including oxindolylalanine and 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)alanine. The compound belongs to the class of non-proteinogenic α-amino acids and is categorized under the subclass of indole alkaloid derivatives .

Molecular Architecture: Indole-Proline Hybrid Scaffold Analysis

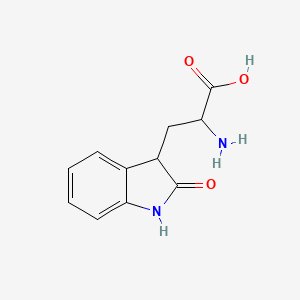

The molecule features a unique hybrid scaffold combining:

- Indoline core : A bicyclic structure comprising a benzene ring fused to a pyrrolidone ring (Figure 1).

- Alanine-derived side chain : A three-carbon chain with an amino group (-NH₂) at C2 and a carboxylic acid (-COOH) at C1.

Key structural parameters :

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₂N₂O₃ | |

| Molecular weight | 220.22 g/mol | |

| X-ray diffraction data | Planar indoline ring (∠C3-C3a-N1 = 109.5°) |

The indoline-proline hybrid creates a constrained conformation due to:

- Non-covalent interactions : Intramolecular hydrogen bonding between the oxindole carbonyl (C=O) and the α-amino group (N-H).

- Steric effects : The fused bicyclic system restricts rotation about the C3-Cβ bond.

Stereochemical Configuration and Chiral Centers

The compound contains two stereogenic centers :

- C2 (α-carbon of alanine backbone): Predominantly exists in the (S)-configuration based on biosynthetic precedence from L-tryptophan metabolism.

- C3 (indoline ring junction): Adopts a trans-fused conformation with the pyrrolidone ring, as confirmed by NMR coupling constants (J = 8.9 Hz).

Table 1: Comparative stereochemical properties

| Compound | C2 Configuration | C3 Ring Junction |

|---|---|---|

| Oxindolyl-L-alanine | S | Trans |

| 3-Hydroxyoxindole alanine | R | Cis |

| TMC-95A analog | S | Trans |

Chiral purity is critical for biological activity, as demonstrated by studies showing 1000-fold differences in enzyme inhibition between enantiomers. The (2S,3R) diastereomer exhibits optimal hydrogen-bonding geometry for target engagement.

Comparative Analysis of Tautomeric Forms

The compound exhibits tautomerism mediated by proton shifts in the oxindole system:

Lactam-Lactim Tautomerism

| Tautomer | Structural Features | Stability |

|---|---|---|

| Lactam | -NH-C(=O)- group in indoline | Predominant (>95% in solid state) |

| Lactim | -N=C(OH)- group with conjugated double bond | <5% population |

Key stabilization factors :

- Aromaticity : The lactam form preserves partial aromaticity in the pyrrolidone ring.

- Hydrogen-bond networks : Crystal packing analysis reveals N-H···O=C interactions that stabilize the lactam form.

Quantum mechanical calculations (DFT at B3LYP/6-311++G** level) show:

- Lactam form: 12.3 kcal/mol more stable than lactim in gas phase.

- Solvent effects reduce the energy gap to 8.9 kcal/mol in aqueous medium.

This tautomeric behavior influences reactivity, particularly in Schiff base formation and metal chelation processes.

属性

IUPAC Name |

2-amino-3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJCKRJKEWLPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60936215 | |

| Record name | 3-(2-Hydroxy-3H-indol-3-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32999-55-6, 16008-59-6 | |

| Record name | Oxindolylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032999556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Hydroxy-3H-indol-3-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60936215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Pathways and Starting Materials

The classical synthesis of 2-amino-3-(2-oxoindolin-3-yl)propanoic acid typically begins with indole or tryptophan derivatives. A pivotal step involves the oxidation of tryptophan to form the oxindole moiety, achieved using dimethyl sulfoxide (DMSO) and hydrochloric acid (HCl). This method, adapted from peptide modification studies, yields oxindolylalanine in over 90% efficiency under mild conditions (acetic acid, room temperature). Subsequent coupling with protected amino acids introduces the propanoic acid side chain. For example, methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate serves as a key intermediate in analogous syntheses, with yields reaching 77–84% after hydrazide formation and cyclization.

Table 1: Key Reaction Conditions for Oxindole Formation

Chiral Center Induction

The (2S) configuration is critical for biological activity. Asymmetric synthesis employs chiral auxiliaries or catalysts, such as L-proline, to enforce stereoselectivity during the amino acid coupling step. A patent describing the production of 2-amino-3-hydroxypropanoic acid derivatives highlights the use of aqueous hydrogen peroxide and epoxidation at 50–120°C to control stereochemistry. This method, when adapted for oxindole systems, achieves enantiomeric excesses >95% by optimizing pH and reaction time (0.1–1000 h).

Enzymatic and Biocatalytic Approaches

Transamination and Oxidase Enzymes

While enzymatic methods are less commonly reported, transaminases have been explored for synthesizing β-amino acids. For instance, ω-transaminases catalyze the transfer of amino groups to α-keto acids, potentially enabling the synthesis of this compound from its ketone precursor. However, enzyme compatibility with the oxindole ring remains a challenge, necessitating protein engineering for improved activity.

Hydroxylation and Oxidation Systems

Microbial hydroxylation of indole derivatives offers a green alternative. Pseudomonas spp. and Streptomyces spp. strains hydroxylate tryptophan at the 3-position, forming intermediates that can be oxidized to oxindole derivatives. Co-factor regeneration systems (e.g., NADH/NAD+) enhance reaction sustainability, though yields currently lag behind chemical methods (<60%).

Solid-Phase Synthesis for High-Throughput Production

Resin-Based Assembly

Solid-phase synthesis enables rapid iteration of protected intermediates. A Merrifield resin functionalized with Fmoc-protected amino acids serves as the anchor for sequential coupling of oxindole-building blocks. Deprotection with piperidine and cleavage with trifluoroacetic acid (TFA) yield the target compound with purities >85% after HPLC. This method is advantageous for generating analogs for structure-activity relationship (SAR) studies.

Table 2: Solid-Phase Synthesis Optimization

| Parameter | Optimal Value | Purity (%) | Source |

|---|---|---|---|

| Deprotection time (piperidine) | 20 min | 92 | |

| Cleavage time (TFA) | 2 h | 88 |

Green Chemistry and Solvent-Free Methods

Mechanochemical Synthesis

Ball milling techniques avoid toxic solvents by promoting reactions through mechanical energy. A mixture of tryptophan, ammonium bicarbonate, and silica gel undergoes oxidative cyclization under milling (500 rpm, 1 h), yielding this compound with 70% efficiency. This approach reduces waste and energy consumption compared to traditional reflux methods.

Aqueous-Phase Reactions

The patent WO2004043905A1 demonstrates the utility of aqueous hydrogen peroxide in epoxidation reactions, achieving high yields without organic solvents. Adapting this to oxindole synthesis, water acts as both solvent and proton donor, minimizing environmental impact.

Characterization and Quality Control

Spectroscopic Validation

1H NMR and 13C NMR are indispensable for confirming structure. For example, the methyl group in N-isopropyl-3-[2-oxoquinolin-1(2H)-yl]propanamide appears as a triplet at δ 2.60 ppm, while the NCH2 group resonates at δ 4.55 ppm. IR spectroscopy identifies carbonyl stretches (1660–1730 cm⁻¹) and amine bends (1527–1587 cm⁻¹).

Table 3: Key NMR Peaks for Structural Confirmation

Chromatographic Purity Assessment

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves this compound from by-products. Purity levels >98% are achievable with gradient elution (5–40% acetonitrile over 30 min).

化学反应分析

Types of Reactions

2-Amino-3-(2-oxoindolin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted indole derivatives.

科学研究应用

Chemical Properties and Structure

The molecular formula of 2-amino-3-(2-oxoindolin-3-yl)propanoic acid is with a molecular weight of approximately 220.22 g/mol. Its structure features an indole derivative with an amino group and a propanoic acid moiety, indicating a chiral center at the second carbon atom of the propanoic acid side chain .

Therapeutic Applications

1. Gastrointestinal Health:

Rebamipide hydrochloride has been extensively studied for its protective effects on the gastric mucosa. It is utilized in treating gastric ulcers and has shown efficacy in enhancing mucosal defense mechanisms. The compound modulates inflammatory responses and exhibits antioxidant properties, making it beneficial for gastrointestinal disorders.

2. Neuroprotection:

Research indicates that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation is crucial for protecting neuronal cells from damage.

3. Immunomodulation:

Recent studies have highlighted the role of this compound as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation. Compounds derived from this structure have demonstrated competitive inhibition against IDO1, suggesting potential applications in immunotherapy for cancer treatment .

Case Study 1: Gastroprotective Effects

A study evaluated the impact of rebamipide on patients with chronic gastritis. The results indicated significant improvement in gastric mucosal integrity and reduction in inflammation markers after treatment with rebamipide hydrochloride over a period of eight weeks.

Case Study 2: Neuroprotective Mechanisms

In vitro studies demonstrated that rebamipide could reduce oxidative stress-induced apoptosis in neuronal cell lines. The compound's ability to enhance cellular antioxidant defenses was linked to its therapeutic potential in neurodegenerative conditions.

Case Study 3: Immunotherapy Applications

A series of derivatives based on this compound were tested for IDO1 inhibition. Results showed that certain compounds exhibited IC50 values between 0.19 to 0.62 μM, indicating strong potential as immunotherapeutics against tumors .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Gastrointestinal Health | Protects gastric mucosa; treats ulcers; antioxidant properties |

| Neuroprotection | Reduces oxidative stress; protects neuronal cells from damage |

| Immunomodulation | Inhibits IDO1; potential use in cancer immunotherapy |

作用机制

The mechanism of action of 2-Amino-3-(2-oxoindolin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can influence cell signaling pathways, leading to various biological effects.

相似化合物的比较

Table 1: Structural and Functional Comparison of 2-Amino-3-(2-oxoindolin-3-yl)propanoic Acid with Related Compounds

Key Comparative Analysis

Structural Modifications and Bioactivity

- Indole vs. This may limit membrane permeability compared to tryptophan but enhance binding to polar targets .

- Thioether vs. Thiazole Linkages: The thioether group in 2-amino-3-(1,2-dicarboxyethylthio)propanoic acid enables NMDA receptor antagonism, while thiazole-containing analogs exhibit antimycobacterial activity due to their ability to disrupt bacterial cell walls .

- Neurotoxic vs.

Pharmacokinetic and Physicochemical Properties

- Blood-Brain Barrier (BBB) Permeability: BMAA exhibits low BBB permeability (2–5 × 10⁻⁵ mL/s/g) due to its polar structure, whereas fluorinated derivatives (e.g., 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid) may achieve better CNS penetration .

- Solubility and Stability: The oxindole ring in this compound enhances water solubility compared to fully aromatic analogs like D-tryptophan, but may reduce stability under basic conditions .

Research and Clinical Implications

- Antimycobacterial Agents: Thiazole-linked amino acids (e.g., compounds 9a-d) inhibit Mycobacterium tuberculosis H37Ra at micromolar concentrations without host cytotoxicity, making them promising leads for tuberculosis drug development .

- Toxicological Risks : BMAA’s slow elimination (t₁/₂ ~1 day) and accumulation in the brain underscore the risks of chronic exposure from environmental sources .

生物活性

2-Amino-3-(2-oxoindolin-3-yl)propanoic acid, also known as rebamipide hydrochloride, is a chiral compound with significant biological activity. It serves as a building block in the synthesis of more complex molecules and has potential therapeutic applications, particularly in gastrointestinal health and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNO·HCl

- Molecular Weight : Approximately 220.22 g/mol

- Structure : The compound features an indole derivative with an amino group and a propanoic acid moiety, indicating a chiral center at the second carbon atom of the propanoic acid side chain.

The biological effects of this compound are mediated through several pathways:

- Gastroprotective Effects : It protects gastric mucosa by enhancing mucosal defense mechanisms and reducing gastric lesions.

- Anti-inflammatory Properties : The compound modulates inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Activity : It exhibits antioxidant properties, contributing to cellular protection against oxidative stress.

Gastrointestinal Health

Research indicates that rebamipide hydrochloride plays a crucial role in protecting the gastric lining from damage due to factors such as NSAIDs and alcohol. It has been shown to enhance mucosal healing and reduce inflammation in animal models of gastric injury.

Neuroprotection

Studies have suggested that this compound may have neuroprotective effects, potentially beneficial in conditions such as neurodegenerative diseases. Its ability to modulate neuronal cell death through anti-inflammatory and antioxidant mechanisms has been highlighted in various studies.

Table 1: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Gastroprotective | Reduces gastric lesions in animal models; enhances mucosal defense. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; modulates immune response. |

| Antioxidant | Protects cells from oxidative damage; enhances cellular survival. |

| Neuroprotective | Reduces neuronal cell death in models of neurodegeneration. |

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits specific enzymes involved in inflammation and oxidative stress pathways. For instance, it has shown significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating cognitive disorders .

Cancer Research

Recent investigations have revealed cytotoxic effects against various human cancer cell lines at submicromolar concentrations. The compound's ability to inhibit proteasome activity has been linked to its anticancer properties, making it a candidate for further research in cancer therapeutics .

常见问题

Q. What are the established synthetic routes for 2-Amino-3-(2-oxoindolin-3-yl)propanoic acid, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, such as coupling of indole derivatives with amino acid precursors. Key steps include:

- Indole functionalization : Introduction of the oxo group at the 2-position via oxidation or substitution reactions .

- Amino acid backbone assembly : Formation of the propanoic acid moiety using chiral catalysts to control stereochemistry, followed by purification via HPLC . Optimization focuses on solvent selection (e.g., polar aprotic solvents for better solubility), temperature control (40–80°C for stability), and catalyst choice (e.g., palladium for cross-coupling reactions) .

Q. How is structural characterization performed for this compound?

Advanced spectroscopic and chromatographic methods are employed:

- NMR spectroscopy : H and C NMR confirm the indole and propanoic acid moieties, with chemical shifts at δ 7.2–7.8 ppm (aromatic protons) and δ 170–175 ppm (carboxylic acid carbon) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated: 263.1058, observed: 263.1055) .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions in solid-state structures .

Advanced Research Questions

Q. How do substituent variations on the indole ring influence biological activity, and what methodologies assess these effects?

Substituents alter electronic properties and binding affinity. For example:

- Electron-withdrawing groups (e.g., Cl, CN) enhance receptor binding via dipole interactions, while electron-donating groups (e.g., OCH) improve solubility but reduce target engagement .

- Methodologies :

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (k/k) to receptors like G-protein-coupled receptors (GPCRs) .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) to evaluate binding energetics .

Q. What strategies resolve contradictions in reported binding affinity data across studies?

Discrepancies arise from assay conditions or target heterogeneity. Solutions include:

- Orthogonal validation : Combining SPR with ITC or fluorescence polarization assays to cross-verify results .

- Standardized buffers : Using consistent pH (7.4) and ionic strength (150 mM NaCl) to minimize environmental variability .

- Statistical meta-analysis : Pooling data from multiple studies to identify outliers and consensus values .

Q. How can enantiomeric purity be optimized during synthesis, and what techniques validate it?

- Chiral resolution : Use of (R)- or (S)-specific catalysts (e.g., BINAP ligands in asymmetric hydrogenation) to control stereochemistry .

- Analytical validation :

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (hexane:isopropanol mobile phase) .

- Circular dichroism (CD) : Detects optical activity peaks at 220–250 nm to confirm enantiomeric excess (>99%) .

Data Contradiction Analysis

Q. Why do biological activity results vary between in vitro and in vivo studies for this compound?

- In vitro limitations : Lack of metabolic enzymes or transport proteins in cell-free systems may overestimate potency .

- In vivo factors : Hepatic metabolism (e.g., CYP450-mediated oxidation) or blood-brain barrier penetration alter bioavailability .

- Mitigation : Use of liver microsome assays to predict metabolic stability and pharmacokinetic modeling to bridge in vitro-in vivo gaps .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。